molecular formula C21H23ClN4O3 B6447524 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6,7-dimethoxyquinazoline CAS No. 2640896-06-4

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6,7-dimethoxyquinazoline

Cat. No.: B6447524
CAS No.: 2640896-06-4
M. Wt: 414.9 g/mol
InChI Key: AUMPYPMCBOIXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6,7-dimethoxyquinazoline" is a quinazoline derivative with significant potential in pharmaceutical applications due to its complex structure and the presence of multiple functional groups. These structural elements endow the compound with unique biochemical properties that could be harnessed for various therapeutic purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of "4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6,7-dimethoxyquinazoline" typically involves multi-step organic synthesis. A common route involves the initial preparation of intermediate compounds such as 3-chloropyridine and dimethoxyquinazoline. These intermediates undergo a series of reactions, including nucleophilic substitution and cyclization, under controlled conditions to yield the final compound. The choice of solvents, temperature, and catalysts plays a crucial role in optimizing yield and purity.

Industrial Production Methods: Industrial production often scales up the laboratory synthesis using batch or continuous-flow reactors. This scaling up process necessitates careful control of reaction parameters and the use of advanced purification techniques, such as crystallization and chromatography, to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various types of chemical reactions, including:

  • Oxidation: Introduction of oxygen atoms can modify its activity.

  • Reduction: Reduction reactions often target specific functional groups to alter the compound's properties.

  • Substitution: Substituent groups in the pyridine or quinazoline rings can be exchanged for other functional groups to create derivatives with different biological activities.

Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation might yield a quinazoline oxide derivative, while substitution could lead to compounds with varying degrees of activity and selectivity.

Scientific Research Applications

Chemistry: The unique structure of the compound makes it a valuable scaffold for creating libraries of derivatives for screening in drug discovery programs.

Biology: It can serve as a probe for studying enzyme activity or as a ligand in receptor binding studies due to its structural complexity.

Medicine: Potential therapeutic applications include its use as an anticancer agent, due to its ability to inhibit certain enzymes or pathways involved in cancer cell proliferation.

Industry: Besides its pharmaceutical potential, the compound may find uses in developing new materials with specific electronic or photonic properties.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets. It may act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites, thus modifying their activity. The precise mechanism often involves intricate pathways, including modulation of signal transduction pathways, interference with DNA replication, or alteration of cellular metabolism.

Comparison with Similar Compounds

Compared to other quinazoline derivatives, this compound is unique due to the specific substituents on its pyridine and piperidine rings, which enhance its binding affinity and selectivity. Similar compounds include other quinazoline-based inhibitors, such as gefitinib and erlotinib, which target tyrosine kinases but differ in their substituent groups and overall molecular architecture.

Hope this gives you a thorough rundown of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6,7-dimethoxyquinazoline! Anything you'd like to dive deeper into?

Properties

IUPAC Name

4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6,7-dimethoxyquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O3/c1-27-19-9-15-17(10-20(19)28-2)24-13-25-21(15)26-7-4-14(5-8-26)12-29-18-3-6-23-11-16(18)22/h3,6,9-11,13-14H,4-5,7-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMPYPMCBOIXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)COC4=C(C=NC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.